4-Bromo-1-(hexyloxy)-2-methoxybenzene
Description
4-Bromo-1-(hexyloxy)-2-methoxybenzene is a substituted benzene derivative featuring a bromine atom at position 4, a methoxy group at position 2, and a hexyloxy group at position 1. Its molecular formula is C₁₃H₁₉BrO₂ (molecular weight: 275.14 g/mol). This compound is likely synthesized via sequential protection, bromination, and alkoxylation steps, analogous to methods reported for related structures (e.g., benzyloxy protection in ). Substituted benzene derivatives like this are critical intermediates in organic synthesis, particularly for pharmaceuticals and agrochemicals, where alkoxy and halogen substituents modulate reactivity and bioactivity .
Properties
IUPAC Name |
4-bromo-1-hexoxy-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO2/c1-3-4-5-6-9-16-12-8-7-11(14)10-13(12)15-2/h7-8,10H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZOOMRDRJKCLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(hexyloxy)-2-methoxybenzene typically involves the bromination of 1-(hexyloxy)-2-methoxybenzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy and hexyloxy groups can be oxidized under strong oxidative conditions, leading to the formation of corresponding aldehydes or carboxylic acids.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-Bromo-1-(hexyloxy)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: Employed in the design and synthesis of novel materials with specific electronic or optical properties.
Biology and Medicine: Investigated for its potential biological activities and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(hexyloxy)-2-methoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. The bromine atom serves as a reactive site for nucleophilic substitution, while the methoxy and hexyloxy groups can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Structural Analogues: Positional Isomerism and Substituent Effects
- 4-Benzyloxy-2-bromo-1-methoxybenzene (C₁₄H₁₃BrO₂, MW: 291.14 g/mol):
This compound differs in the alkoxy group (benzyloxy vs. hexyloxy) and substituent positions (bromo at position 2 vs. 4). The benzyloxy group introduces aromatic bulk, enhancing π-π stacking in crystal structures , whereas the hexyloxy group in the target compound increases lipophilicity. - 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene (C₁₁H₁₅BrO₃, MW: 275.14 g/mol):
The 3-methoxypropoxy substituent introduces ether branching, reducing steric hindrance compared to the linear hexyl chain in the target compound. This may affect solubility in polar solvents . - 1-Bromo-4-((2-ethylhexyl)oxy)benzene (C₁₄H₂₁BrO, MW: 273.18 g/mol):
The branched 2-ethylhexyloxy group lowers melting points compared to linear alkoxy chains, as branching disrupts crystalline packing .
Key Insight : Positional isomerism and substituent bulk significantly influence electronic distribution, solubility, and crystallinity.
Alkoxy Chain Length and Bioactivity
- Hexyloxy vs. Heptyloxy : In triazole derivatives (e.g., compound III in ), extending the alkoxy chain from hexyloxy to heptyloxy enhanced anticonvulsant activity by improving receptor affinity. This suggests that longer chains in the target compound may similarly optimize bioactivity.
- Methoxypropoxy vs. Hexyloxy : The shorter 3-methoxypropoxy group in reduces lipophilicity (clogP ≈ 2.5) compared to hexyloxy (clogP ≈ 4.2), impacting membrane permeability in drug design.
Aromatic vs. Aliphatic Alkoxy Groups
Physicochemical Properties
Biological Activity
4-Bromo-1-(hexyloxy)-2-methoxybenzene, a brominated aromatic compound, has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structural features, including a bromine atom and alkoxy substituents, suggest that it may interact with biological systems in significant ways. This article reviews the current understanding of its biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- Bromine Atom : Provides a reactive site for various chemical transformations.
- Hexyloxy Group : Enhances lipophilicity, potentially improving membrane permeability.
- Methoxy Group : May influence electronic properties and reactivity.
| Property | Description |
|---|---|
| Molecular Formula | CHBrO |
| Molecular Weight | 285.19 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not extensively reported |
Pharmacological Potential
Research indicates that this compound may exhibit various pharmacological properties, particularly as a building block for drug development. Its structural characteristics allow it to potentially modulate biological pathways involved in inflammation, metabolic disorders, and cancer.
- Anti-inflammatory Activity : Similar compounds have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro. The bromine atom may enhance the compound's ability to interact with inflammatory mediators .
- Metabolic Effects : Preliminary studies suggest that derivatives of this compound could influence lipid metabolism and glucose homeostasis, indicating potential benefits in managing metabolic syndrome .
- Anticancer Properties : Some brominated compounds are known to exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms often involve the induction of apoptosis or inhibition of cell proliferation.
Study 1: Anti-inflammatory Mechanisms
A recent study evaluated the anti-inflammatory effects of related brominated compounds in human peripheral blood mononuclear cells (PBMC). The results indicated that these compounds significantly reduced the production of TNF-α and IL-6, suggesting a potential pathway for therapeutic intervention in inflammatory diseases .
Study 2: Metabolic Syndrome Model
In an animal model of metabolic syndrome, compounds structurally similar to this compound were administered to assess their impact on weight loss and metabolic parameters. Results showed a reduction in body weight and improved lipid profiles compared to control groups, highlighting their potential as therapeutic agents for metabolic disorders .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Bromination Reactions : Utilizing molecular bromine or bromo-organic compounds under controlled conditions to achieve regioselective bromination.
- Alkylation Reactions : The introduction of the hexyloxy group can be performed via nucleophilic substitution reactions where an alkoxide reacts with an appropriate electrophile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
